molecular formula C34H57N13O8 B12604102 L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 872438-55-6

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B12604102
CAS No.: 872438-55-6
M. Wt: 775.9 g/mol
InChI Key: FRPWCKKLMZGYDI-OOPVGHQCSA-N
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Description

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is characterized by the presence of multiple proline and ornithine residues, which are amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the original peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanylglycyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: Similar in structure but contains a phenylalanine residue instead of glycine.

    L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-ornithine: Lacks the glycine residue present in the original compound.

Uniqueness

L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

872438-55-6

Molecular Formula

C34H57N13O8

Molecular Weight

775.9 g/mol

IUPAC Name

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H57N13O8/c35-33(36)40-14-1-7-20(43-29(51)24-11-5-17-46(24)30(52)21-8-2-13-39-21)27(49)42-19-26(48)45-16-4-10-23(45)28(50)44-22(9-3-15-41-34(37)38)31(53)47-18-6-12-25(47)32(54)55/h20-25,39H,1-19H2,(H,42,49)(H,43,51)(H,44,50)(H,54,55)(H4,35,36,40)(H4,37,38,41)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

FRPWCKKLMZGYDI-OOPVGHQCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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